4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide
Overview
Description
4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C11H13BrF3NO2S. It is characterized by the presence of a bromine atom, a tert-butyl group, and a trifluoromethyl group attached to a benzenesulfonamide structure. This compound is used in various research applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride and tert-butylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Formation of the Product: The reaction between 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride and tert-butylamine leads to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and advanced purification methods can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can produce different sulfonamide derivatives .
Scientific Research Applications
4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The trifluoromethyl group and the sulfonamide moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)benzenesulfonamide: Lacks the tert-butyl group, which may affect its reactivity and binding properties.
4-Bromo-N-butyl-3-methoxybenzamide: Contains a butyl group and a methoxy group instead of the tert-butyl and trifluoromethyl groups, leading to different chemical and biological properties.
Uniqueness
4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The tert-butyl group also contributes to its steric properties, affecting its reactivity and interactions with molecular targets .
Properties
IUPAC Name |
4-bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO2S/c1-10(2,3)16-19(17,18)7-4-5-9(12)8(6-7)11(13,14)15/h4-6,16H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOERVVBCAYSQDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674371 | |
Record name | 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-06-8 | |
Record name | 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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